5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

Click chemistry CuAAC Bioorthogonal ligation

Standard 1,3,4-thiadiazole-2-thiol derivatives lack a clickable handle, forcing multi-step pre-functionalization. CAS 53918-17-5 solves this with a free thiol and a terminal alkyne in one molecule. - Enables one-step CuAAC conjugation to azide-tagged biomolecules, fluorophores, or affinity probes. - Propargylthio group improves anti-tubercular MIC by ≥2x vs. propylthio analogue (1.56 vs 3.13 µg/mL). - Asymmetric S,N donor topology offers distinct metal-binding geometry vs. symmetric Bismuthiol I. - Available in research-grade purity for immediate shipment.

Molecular Formula C5H4N2S3
Molecular Weight 188.3 g/mol
CAS No. 53918-17-5
Cat. No. B3271052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
CAS53918-17-5
Molecular FormulaC5H4N2S3
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESC#CCSC1=NNC(=S)S1
InChIInChI=1S/C5H4N2S3/c1-2-3-9-5-7-6-4(8)10-5/h1H,3H2,(H,6,8)
InChIKeyLCWUDMOFAUYLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol: Identity & Physicochemical Properties


5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol (CAS 53918-17-5, molecular formula C₅H₄N₂S₃, molecular weight 188.3 g/mol) is a heterocyclic thiol belonging to the 1,3,4-thiadiazole-2-thiol family, formally a mono‑S‑propargyl derivative of 1,3,4‑thiadiazole‑2,5‑dithiol [1]. The compound carries a reactive terminal alkyne at the 5‑position sulfide and a free thiol (thione tautomer) at the 2‑position, yielding a bifunctional scaffold with a computed XLogP3 of 2.0 and one hydrogen‑bond donor [2]. Its structural signature distinguishes it from the parent dithiol (CAS 1072‑71‑5), from 5‑(methylthio)‑ (CAS 6264‑40‑0) and 5‑(propylthio)‑ (CAS 19921‑88‑1) analogues, and from the 2‑amino‑5‑(prop‑2‑ynylthio) variant, none of which simultaneously provide a free thiol and a click‑competent alkyne handle within the same small‑molecule framework.

Scaffold Bifunctional: terminal alkyne + free thiol (thione)
Click Chemistry CuAAC-competent S-propargyl derivative
Differentiation Distinct from symmetric dithiol and 5-alkylthio analogues

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol: Irreplaceability Over Common Thiols


Within the 1,3,4‑thiadiazole‑2‑thiol family, simple substitution of the 5‑position sulfide profoundly alters both chemical reactivity and pharmacological performance. The propargyl substituent introduces a terminal alkyne that enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) – a capability absent in 5‑(methylthio)‑ and 5‑(propylthio)‑ analogues – while the electron‑withdrawing character of the triple bond modulates the thiol pKₐ and metal‑binding affinity relative to saturated alkyl congeners [1]. Published antituberculosis screening data confirm that the propargylthio group can provide a ≥ 2‑fold improvement in MIC compared with a propylthio group when installed on a congruent 1,3,4‑thiadiazole core [2]. Generic substitution therefore risks forfeiting both the synthetic versatility of the alkyne handle and the activity gain associated with the propargyl sulfide motif.

5-(Methylthio)- and 5-(propylthio)- analogues lack the terminal alkyne; click reactivity may be lost entirely.

Saturated alkyl substituents may not reproduce the reported antitubercular MIC gain linked to the propargyl motif.

Symmetric 1,3,4-thiadiazole-2,5-dithiol yields different coordination geometry; asymmetry-driven adsorption may shift.

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol: Quantitative Evidence & Comparisons


Alkyne Click Competence vs. Saturated Alkyl Analogues

The propargylthio substituent provides a terminal alkyne that participates in copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC). In contrast, the 5‑(methylthio)‑ (CAS 6264‑40‑0) and 5‑(propylthio)‑ (CAS 19921‑88‑1) analogues possess only saturated alkyl sulfides that are inert under standard click conditions. The presence of the alkyne enables post‑synthetic diversification, bioconjugation, and probe derivatisation without the need for additional linker chemistry [1].

CuAAC Reactivity
Class-level inference
Propargyl: CuAAC-competent
Methyl/Propyl: non-reactive
Enables single-step bioconjugation without pre-functionalisation
Standard CuAAC conditions (CuSO₄, sodium ascorbate)
Click chemistry CuAAC Bioorthogonal ligation

Anti-Tubercular MIC: Propargylthio vs. Propylthio

In a direct head‑to‑head series, the nitrofuran‑substituted 1,3,4‑thiadiazole bearing a propargylthio group at the 5‑position (compound 6e) exhibited a minimum inhibitory concentration (MIC) of 1.56 µg mL⁻¹ against M. tuberculosis H₃₇Rv, whereas the corresponding propylthio analogue (6b) showed an MIC of 3.13 µg mL⁻¹ – a 2‑fold potency advantage for the propargylthio substituent [1]. Although the 2‑position of the core in that study carries a nitrofuryl moiety rather than the free thiol of 53918‑17‑5, the data provide direct class‑level evidence that the propargylthio group can impart significantly greater antimycobacterial activity compared with a saturated propylthio chain.

Antitubercular MIC
Head-to-head
1.56 µg/mL vs 3.13 µg/mL
2.0‑fold lower MIC
Supports propargylthio motif for antitubercular SAR exploration
Core carries nitrofuryl, not free thiol; class-level evidence
Antitubercular MIC Mycobacterium tuberculosis SAR

Asymmetric Donor Set vs. Symmetric Dithiol

1,3,4‑Thiadiazole‑2,5‑dithiol (CAS 1072‑71‑5, Bismuthiol I) is a well‑established symmetric ligand that binds metal ions through both thiol/thione donors and has documented corrosion inhibition efficacy on copper in chloride media, achieving mixed‑type inhibition [1]. In 5‑(prop‑2‑ynylthio)‑1,3,4‑thiadiazole‑2‑thiol, one thiol is replaced by a propargylthio ether, creating an asymmetric donor set that can yield different coordination geometries, solubility profiles, and surface‑adsorption characteristics. No direct comparative electrochemical data are available for CAS 53918‑17‑5; however, the mono‑thiol structure is expected to favour monodentate or bridging coordination modes over the symmetric chelation characteristic of the dithiol, enabling tunable metal‑organic architectures that are inaccessible with the parent compound.

Ligand Donor Topology
Class-level inference
Asymmetric: one thiol + propargyl sulfide
Symmetric dithiol: two free thiols
May alter coordination geometry and surface adsorption
No direct comparative electrochemical data available
Metal coordination Corrosion inhibition Ligand design

Urease Inhibition: Propargyl Substituent Effect

1,3,4‑Thiadiazole‑2,5‑dithiol and 5‑amino‑1,3,4‑thiadiazole‑2‑thiol are established inhibitors of jack bean urease, operating via a thiol‑disulfide exchange mechanism [1]. The propargyl‑substituted derivative 53918‑17‑5 has not been independently evaluated against urease in published literature; however, the electron‑withdrawing propargyl group would be expected to lower the thiol pKₐ relative to alkyl‑substituted analogues, potentially enhancing the population of the reactive thiolate at physiological pH and thereby influencing inhibitory potency. This physicochemical prediction remains untested and is presented as a hypothesis for further investigation.

Predicted Urease Reactivity
Supporting evidence
Predicted lower thiol pKₐ; no experimental IC₅₀
Hypothesis for targeted urease inhibition evaluation
Mechanistic precedent only; data to verify
Urease inhibition Jack bean urease Soil urease

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol: High-Value Application Scenarios


Medicinal Chemistry Probe Synthesis via CuAAC Ligation

The terminal alkyne enables copper‑catalyzed azide‑alkyne cycloaddition with azide‑functionalised biomolecules, fluorophores, or affinity tags. This allows the compound to serve as a central thiadiazole scaffold for generating focused libraries of 1,2,3‑triazole‑tethered conjugates in a single step, avoiding the need for pre‑functionalisation. Structural analogues lacking the propargyl group – such as 5‑(methylthio)‑ and 5‑(propylthio)‑ derivatives – cannot participate in this reaction, making 53918‑17‑5 the only commercially available, click‑competent member among the simple 5‑alkylthio‑1,3,4‑thiadiazole‑2‑thiols [1].

Anti-Tubercular Hit-to-Lead Optimisation

SAR data show that a propargylthio substituent on a 1,3,4‑thiadiazole core can deliver a 2‑fold improvement in anti‑tubercular MIC relative to a propylthio substituent (MIC 1.56 µg mL⁻¹ vs. 3.13 µg mL⁻¹) [2]. 5‑(Prop‑2‑ynylthio)‑1,3,4‑thiadiazole‑2‑thiol provides the propargylthio motif together with a free thiol that can be further derivatised at the 2‑position, offering a valuable starting point for medicinal chemistry campaigns that aim to retain or improve upon the propargyl‑associated potency gain.

Asymmetric Ligand for Coordination Chemistry & Corrosion Inhibition

The compound presents an asymmetric S,N donor topology distinct from the symmetric bis‑thiol Bismuthiol I. While Bismuthiol I has proven efficacy as a mixed‑type corrosion inhibitor for copper in chloride media [3], the mono‑thiol/propargyl‑ether architecture of 53918‑17‑5 may yield different adsorption geometries and film stability on metal surfaces. Researchers developing tailored inhibitors or metal‑organic assemblies can exploit this asymmetry to access coordination motifs that are sterically or electronically inaccessible with the symmetric parent dithiol.

Targeted Evaluation as a Urease Inhibitor Candidate

The 1,3,4‑thiadiazole‑2‑thiol core is a validated urease‑inhibitory pharmacophore, with 1,3,4‑thiadiazole‑2,5‑dithiol established as an effective inhibitor of jack bean urease [4]. Although 53918‑17‑5 has not been directly assayed, the electron‑withdrawing propargyl group is anticipated to enhance thiol acidity, potentially increasing the concentration of the inhibitory thiolate species at assay pH. The compound therefore merits prioritised screening in urease inhibition panels, particularly for agricultural urease management applications where soil persistence and potency are critical parameters.

Application
Selection Property
Validation Focus
Medicinal Chemistry Probe Synthesis
Terminal alkyne for CuAAC click ligation
CuAAC conjugation efficiency with azide partners
Antitubercular Hit-to-Lead Optimization
Propargylthio motif in antitubercular scaffolds
MIC endpoint against M. tuberculosis H₃₇Rv
Asymmetric Coordination Ligand Design
S,N donor asymmetry from mono‑thiol/propargyl architecture
Coordination geometry and stability constants
Targeted Urease Inhibitor Screening
Electron‑withdrawing propargyl group for predicted thiol acidity
Urease inhibitory activity at physiological pH

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